molecular formula C20H21ClN4O4S B2955739 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride CAS No. 1216860-14-8

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2955739
CAS No.: 1216860-14-8
M. Wt: 448.92
InChI Key: DAQIWDHHEGMUNI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a benzothiazole-derived amide compound with a nitrobenzamide backbone and a morpholinoethyl substituent. Its synthesis likely follows methods analogous to related benzothiazole amides, such as the reaction of substituted benzo[d]thiazol-2-amine with chloroacetyl chloride or nitrobenzoyl derivatives in the presence of triethylamine, followed by purification via recrystallization . The hydrochloride salt form enhances solubility, making it commercially available through suppliers like Seasons Biotechnology (Taizhou) Co., Ltd .

Key structural features include:

  • Benzothiazole moiety: A heterocyclic aromatic system known for bioactivity in medicinal chemistry.
  • Morpholinoethyl group: A morpholine-containing side chain that may improve solubility and modulate pharmacokinetics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S.ClH/c25-19(15-4-3-5-16(14-15)24(26)27)23(9-8-22-10-12-28-13-11-22)20-21-17-6-1-2-7-18(17)29-20;/h1-7,14H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQIWDHHEGMUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-2-amine with 2-morpholinoethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the amide bond. The resulting product is then nitrated to introduce the nitro group at the 3-position of the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different class of compounds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the benzothiazole ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Amides, ethers, thioethers.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: The compound's derivatives have shown promise in the development of new drugs for treating various diseases, such as cancer and infectious diseases.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions that affect cellular processes. The compound may also interact with enzymes, receptors, or other proteins to modulate their activity.

Comparison with Similar Compounds

Research Findings and Trends

  • Computational Insights : DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide suggest that electronic properties are highly substituent-dependent, with nitro groups likely increasing electrophilicity .
  • Structural Trends : Planarity and hydrogen-bonding networks are common in benzothiazole amides, influencing crystal packing and stability .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities. This compound's structure includes a benzo[d]thiazole moiety, a morpholine group, and a nitrobenzamide component, which collectively contribute to its potential pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its anticancer and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4O4S, with a molecular weight of approximately 474.96 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC22H23ClN4O4S
Molecular Weight474.96 g/mol
StructureComplex with multiple pharmacophores

Antitumor Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant antitumor activity . The mechanisms proposed for this activity include:

  • Apoptosis Induction : Compounds in this category have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds may interfere with the cell cycle, preventing cancer cells from proliferating.

In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potency in inhibiting cell growth. For instance, one study reported an IC50 of 6.26 ± 0.33 μM against the HCC827 cell line .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also shown antimicrobial properties . Research indicates that derivatives of this compound can be effective against both bacterial and fungal strains. The specific mechanisms through which these compounds exert their antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Antitumor Efficacy : In a study involving various acrylamide derivatives, it was found that those containing the benzo[d]thiazole moiety exhibited superior antitumor activity compared to simpler analogs. The study highlighted the importance of structural complexity in enhancing biological efficacy.
  • Antimicrobial Activity Assessment : A comparative analysis of several nitrobenzamide derivatives revealed that those incorporating the morpholine group displayed enhanced antimicrobial activity against common pathogens, suggesting a synergistic effect due to the combination of functional groups present in the structure .

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological molecules:

  • DNA Binding Studies : Research indicates that similar compounds predominantly bind within the minor groove of DNA, potentially affecting gene expression and cellular function.
  • Enzymatic Activation : The compound may require metabolic activation by liver enzymes to exhibit its full biological potential, as observed in studies involving rat liver microsomes .

Q & A

Q. Table 1: Synthetic Yields Under Different Conditions

ConditionYield (%)Reference
Rh-catalyzed C-H amidation56–94
Alkylation in acetonitrile65–90
Pyridine-mediated coupling37–70

Q. Table 2: Biological Activity of Analogous Compounds

DerivativeIC₅₀ (COX-2, µM)MIC (S. aureus, µg/mL)Reference
Nitrobenzamide derivative12.58.3
Trifluoromethyl analog8.76.1

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